Cas no 1562339-28-9 (1-(4-Bromo-3-methoxyphenyl)-1H-imidazole)

1-(4-Bromo-3-methoxyphenyl)-1H-imidazole 化学的及び物理的性質
名前と識別子
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- 1-(4-bromo-3-methoxyphenyl)-1H-imidazole
- 1-(4-bromo-3-methoxyphenyl)imidazole
- 1-(4-Bromo-3-methoxyphenyl)-1H-imidazole
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- MDL: MFCD28360704
- インチ: 1S/C10H9BrN2O/c1-14-10-6-8(2-3-9(10)11)13-5-4-12-7-13/h2-7H,1H3
- InChIKey: BXGCNMWTCGUDLE-UHFFFAOYSA-N
- SMILES: BrC1C=CC(=CC=1OC)N1C=NC=C1
計算された属性
- 水素結合ドナー数: 0
- 氢键受体数量: 2
- 重原子数量: 14
- 回転可能化学結合数: 2
- 複雑さ: 191
- XLogP3: 2.3
- トポロジー分子極性表面積: 27
1-(4-Bromo-3-methoxyphenyl)-1H-imidazole Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Advanced ChemBlocks | N26768-25G |
1-(4-Bromo-3-methoxyphenyl)-1H-imidazole |
1562339-28-9 | 95% | 25G |
$605 | 2023-09-15 | |
abcr | AB559299-25g |
1-(4-Bromo-3-methoxyphenyl)-1H-imidazole; . |
1562339-28-9 | 25g |
€691.80 | 2025-02-15 | ||
eNovation Chemicals LLC | D637671-25g |
1-(4-bromo-3-methoxyphenyl)imidazole |
1562339-28-9 | 95% | 25g |
$800 | 2025-02-21 | |
eNovation Chemicals LLC | D637671-25g |
1-(4-bromo-3-methoxyphenyl)imidazole |
1562339-28-9 | 95% | 25g |
$800 | 2025-02-27 | |
Aaron | AR01K7FW-250mg |
1-(4-bromo-3-methoxyphenyl)imidazole |
1562339-28-9 | 95% | 250mg |
$500.00 | 2025-02-12 | |
abcr | AB559299-10g |
1-(4-Bromo-3-methoxyphenyl)-1H-imidazole; . |
1562339-28-9 | 10g |
€377.40 | 2025-02-15 | ||
eNovation Chemicals LLC | D637671-25G |
1-(4-bromo-3-methoxyphenyl)imidazole |
1562339-28-9 | 95% | 25g |
$800 | 2024-08-03 | |
Advanced ChemBlocks | N26768-5G |
1-(4-Bromo-3-methoxyphenyl)-1H-imidazole |
1562339-28-9 | 95% | 5G |
$180 | 2023-09-15 | |
A2B Chem LLC | BA21280-5g |
1-(4-Bromo-3-methoxyphenyl)-1H-imidazole |
1562339-28-9 | 97% | 5g |
$211.00 | 2024-04-20 | |
abcr | AB559299-5g |
1-(4-Bromo-3-methoxyphenyl)-1H-imidazole; . |
1562339-28-9 | 5g |
€244.50 | 2025-02-15 |
1-(4-Bromo-3-methoxyphenyl)-1H-imidazole 関連文献
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Manuella Cerbelaud,Khaoula Lebdioua,Benoît Crespin,Anne Aimable,Arnaud Videcoq Phys. Chem. Chem. Phys., 2019,21, 23447-23458
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Seung Kwon Seol,Won Suk Chang,Daeho Kim,Sunshin Jung RSC Adv., 2012,2, 8926-8928
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Veena Mounasamy,Ganesh Kumar Mani,Dhivya Ponnusamy,P. R. Reshma,Arun K. Prasad,Sridharan Madanagurusamy New J. Chem., 2020,44, 12473-12485
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Jyh-Herng Ruei,Patteti Venukumar,Arun B. Ingle,Kwok-Kong Tony Mong Chem. Commun., 2015,51, 5394-5397
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S. Ahmed Chem. Commun., 2009, 6421-6423
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Carr Hoi Yi Ho,Huanyang Cao,Yong Lu,Tsz-Ki Lau,Sin Hang Cheung,Ho-Wa Li,Hang Yin,Ka Lok Chiu,Lik-Kuen Ma,Yuanhang Cheng,Sai-Wing Tsang,Xinhui Lu,Shu Kong So,Beng S. Ong J. Mater. Chem. A, 2017,5, 23662-23670
1-(4-Bromo-3-methoxyphenyl)-1H-imidazoleに関する追加情報
1-(4-Bromo-3-methoxyphenyl)-1H-imidazole: A Comprehensive Overview
The compound 1-(4-Bromo-3-methoxyphenyl)-1H-imidazole, identified by the CAS number 1562339-28-9, is a fascinating molecule with significant applications in various fields. This compound belongs to the class of imidazoles, which are five-membered heterocyclic compounds with two nitrogen atoms in the ring. The presence of a bromine atom and a methoxy group in its structure introduces unique chemical properties, making it a valuable compound in both academic research and industrial applications.
The synthesis of 1-(4-Bromo-3-methoxyphenyl)-1H-imidazole typically involves multi-step organic reactions. One common approach is the condensation of an appropriate phenyl derivative with a nitrogen source, followed by cyclization to form the imidazole ring. The bromine atom at the para position and the methoxy group at the meta position on the phenyl ring play crucial roles in determining the compound's reactivity and stability. Recent studies have explored novel synthetic routes that enhance yield and purity, leveraging advanced catalytic systems and green chemistry principles.
In terms of applications, 1-(4-Bromo-3-methoxyphenyl)-1H-imidazole has shown promise in drug discovery. Its ability to act as a ligand in metalloenzyme inhibition has been extensively studied. For instance, researchers have reported its potential as an anti-inflammatory agent by targeting specific enzymes involved in inflammatory pathways. Additionally, this compound exhibits interesting photophysical properties, making it a candidate for optoelectronic materials. Recent advancements in materials science have highlighted its role in enhancing the efficiency of organic light-emitting diodes (OLEDs) due to its favorable electronic structure.
The structural versatility of 1-(4-Bromo-3-methoxyphenyl)-1H-imidazole also extends to its use as an intermediate in more complex molecule syntheses. Its bromine atom serves as an excellent leaving group, facilitating substitution reactions that lead to diverse derivatives. This feature has been exploited in the development of novel pharmaceutical agents with improved bioavailability and efficacy. Moreover, its methoxy group contributes to enhanced solubility and stability, which are critical factors in drug design.
From an environmental perspective, understanding the degradation pathways of 1-(4-Bromo-3-methoxyphenyl)-1H-imidazole is essential for assessing its ecological impact. Recent studies have employed computational chemistry methods to predict its biodegradation potential under various environmental conditions. These findings underscore the importance of sustainable practices in handling such compounds to minimize their environmental footprint.
In conclusion, 1-(4-Bromo-3-methoxyphenyl)-1H-imidazole stands out as a multifaceted compound with applications spanning drug discovery, materials science, and beyond. Its unique chemical properties and versatile structure continue to drive innovative research across multiple disciplines. As scientific advancements unfold, this compound is poised to play an even more significant role in addressing complex challenges in chemistry and related fields.
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